An In-depth Technical Guide to Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate: Synthesis, Characterization, and Predicted Properties
An In-depth Technical Guide to Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate: Synthesis, Characterization, and Predicted Properties
Abstract
This technical guide provides a comprehensive overview of Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate, a novel substituted aminobenzoate derivative. As direct experimental data for this compound is not available in current literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals. Leveraging established chemical principles and data from structurally related analogues, we present a plausible synthetic route, predicted physicochemical and spectroscopic properties, and detailed experimental protocols for its synthesis and characterization. This guide is designed to be a practical resource for the synthesis and investigation of this and similar novel chemical entities.
Introduction and Rationale
Substituted aminobenzoic acid derivatives are a cornerstone in medicinal chemistry and materials science, serving as versatile scaffolds for the development of a wide range of biologically active molecules and functional materials. The specific compound of interest, Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate, incorporates several key structural features: a brominated aromatic ring, a secondary amine, and a methyl ester. The presence of a bromine atom provides a handle for further functionalization via cross-coupling reactions, while the secondary amine and ester moieties can be readily modified. The cyclopentyl group introduces a non-polar, alicyclic component that can influence solubility, lipophilicity, and binding interactions with biological targets.
Given the absence of this compound in the public domain, this guide aims to bridge that gap by providing a robust, scientifically-grounded framework for its synthesis and characterization. The methodologies and predictions herein are based on a thorough analysis of its constituent parts, primarily the readily available precursor, Methyl 3-amino-5-bromo-2-methylbenzoate (CAS 1000342-11-9) .[1][2][3][4][5][6]
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The following properties for Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate have been calculated or estimated based on its structure and comparison with its primary amine precursor.
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₁₄H₁₈BrNO₂ | Calculated from structure. |
| Molecular Weight | 312.20 g/mol | Calculated from formula. |
| Appearance | Predicted to be a white to off-white or pale yellow solid. | The precursor, Methyl 3-amino-5-bromo-2-methylbenzoate, is a yellow to brown powder.[2] The introduction of the cyclopentyl group may result in a lighter-colored solid. |
| Melting Point | Estimated range: 80-100 °C | The precursor has no readily available melting point data. However, the increase in molecular weight and surface area from the cyclopentyl group is expected to result in a higher melting point than the primary amine. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and poorly soluble in water. | The addition of the non-polar cyclopentyl group will likely decrease aqueous solubility compared to the primary amine precursor. |
| pKa | Estimated range: 3.5-4.5 (for the protonated amine) | The basicity of the secondary amine is expected to be slightly higher than the corresponding primary aniline due to the electron-donating nature of the alkyl group. |
| LogP | Estimated range: 3.5-4.5 | The addition of the cyclopentyl group will significantly increase the lipophilicity compared to the primary amine precursor, which has a calculated LogP of approximately 2.43.[7] |
Proposed Synthetic Route: Reductive Amination
The most logical and efficient method for the synthesis of Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate is the reductive amination of Methyl 3-amino-5-bromo-2-methylbenzoate with cyclopentanone. This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[8][9][10][11] This method offers high selectivity and avoids the over-alkylation issues often associated with direct alkylation using alkyl halides.[8]
Reaction Scheme
Caption: Proposed synthetic workflow via reductive amination.
Detailed Experimental Protocol
Materials:
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Methyl 3-amino-5-bromo-2-methylbenzoate (1.0 eq)
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Cyclopentanone (1.2 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Acetic acid (catalytic amount)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-amino-5-bromo-2-methylbenzoate (1.0 eq) and anhydrous dichloromethane.
-
Add cyclopentanone (1.2 eq) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
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Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
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Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
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Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to yield the pure Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate.
Predicted Spectroscopic Data for Structural Elucidation
The following spectroscopic data are predicted for the successful confirmation of the target compound's structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopentyl, methyl ester, and aromatic methyl protons.
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